molecular formula C18H13N5 B11726534 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B11726534
M. Wt: 299.3 g/mol
InChI Key: RJTSYBYDMOXGLK-UHFFFAOYSA-N
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Description

2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 5,7-dimethylpyrazolo[1,5-a]pyrimidine with a suitable cyano and phenyl-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is usually heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the synthesis. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1-Cyano-2-phenyleth-1-en-1-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile lies in its specific combination of cyano and phenyl groups, which confer distinct chemical reactivity and biological properties. This makes it a valuable compound for the development of new therapeutic agents and materials .

Properties

Molecular Formula

C18H13N5

Molecular Weight

299.3 g/mol

IUPAC Name

2-(1-cyano-2-phenylethenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C18H13N5/c1-12-8-13(2)23-18(21-12)16(11-20)17(22-23)15(10-19)9-14-6-4-3-5-7-14/h3-9H,1-2H3

InChI Key

RJTSYBYDMOXGLK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C(=CC3=CC=CC=C3)C#N)C#N)C

Origin of Product

United States

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